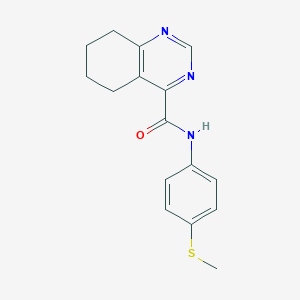
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MTQ, is a small molecule drug that has been studied for its potential therapeutic properties. MTQ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in these pathways.
Biochemical and Physiological Effects:
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments, including its low molecular weight and ease of synthesis. However, there are also some limitations to using N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, including further studies on its mechanism of action, optimization of its synthesis, and exploration of its potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to fully understand the potential toxic effects of N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and how it can be safely used in clinical settings.
合成法
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylthiobenzaldehyde with 2-aminobenzamide, followed by cyclization and subsequent reduction. Other methods include the reaction of 4-methylthiobenzaldehyde with an isatoic anhydride derivative, followed by cyclization and reduction.
科学的研究の応用
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
N-(4-methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-21-12-8-6-11(7-9-12)19-16(20)15-13-4-2-3-5-14(13)17-10-18-15/h6-10H,2-5H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXFHDZFOMIBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

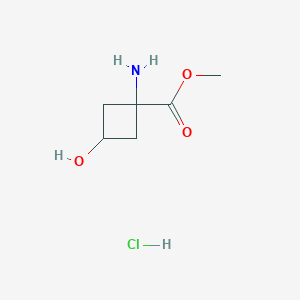
![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)
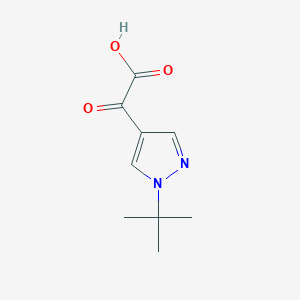
![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)
![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)
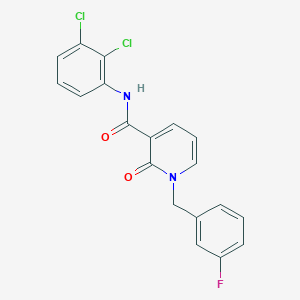
![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)
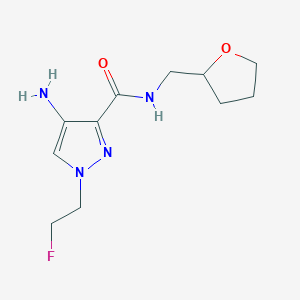
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2554092.png)
![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)
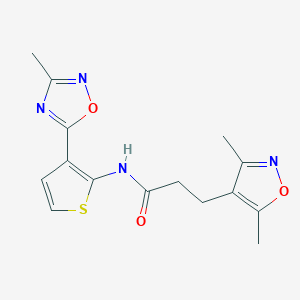
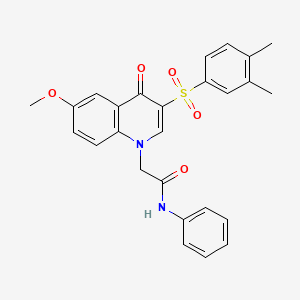
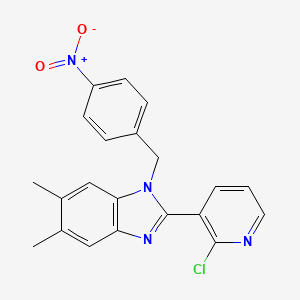
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2554099.png)